2-(Ethylthio)aniline

概述

描述

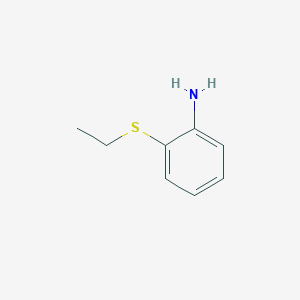

2-(Ethylthio)aniline (CAS 13920-91-7) is an aromatic amine derivative featuring an ethylthio (-S-C₂H₅) substituent at the ortho position of the aniline ring. Its synthesis involves the alkylation of o-aminobenzenethiol with ethyl iodide in the presence of NaOH and ethanol under reflux conditions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)aniline typically involves the reaction of 2-chloroaniline with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

化学反应分析

Types of Reactions

2-(Ethylthio)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

科学研究应用

2-(Ethylthio)aniline has a wide range of applications in scientific research:

作用机制

The mechanism of action of 2-(Ethylthio)aniline involves its interaction with various molecular targets and pathways. In enzyme inhibition studies, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction can be studied using various biochemical and biophysical techniques .

相似化合物的比较

Comparison with Structurally Similar Compounds

Sulfur-Containing Aniline Derivatives

(a) 2,2'-(Ethane-1,2-diylbis(sulfanediyl))dianiline (CAS 6397-33-7)

- Structure : Contains two aniline rings linked by a disulfide (-S-S-) bridge.

- This compound may exhibit unique reactivity in sulfur-mediated coupling reactions .

(b) 2-Methylthioaniline (CAS 2987-53-3)

- Structure : Methylthio (-S-CH₃) substituent instead of ethylthio.

- Comparison: The shorter alkyl chain reduces steric hindrance and lipophilicity.

(c) 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline

- Structure: Combines a nitro (-NO₂) group at the para position and a thiophene-based Schiff base.

- Comparison : The nitro group is electron-withdrawing, decreasing the electron density of the aromatic ring. This contrasts with 2-(Ethylthio)aniline’s electron-rich ring, making the former more reactive toward nucleophilic attack. The thiophene moiety also expands conjugation, relevant for sensor applications .

Alkyl-Substituted Aniline Derivatives

(a) 2-Ethyl-6-methylaniline (CAS 24549-06-2)

- Structure : Ethyl (-C₂H₅) and methyl (-CH₃) groups at the 2- and 6-positions, respectively.

- Comparison : Lacks a sulfur atom, leading to reduced polarizability and different solubility profiles. The absence of sulfur may limit utility in metal coordination chemistry compared to this compound .

(b) N-(2-Hydroxyethyl)aniline (CAS 122-98-5)

- Structure : Hydroxyethyl (-CH₂CH₂OH) substituent.

- Comparison : The hydroxyl group introduces hydrogen-bonding capability, increasing water solubility (BP: 282–287°C). Unlike this compound, this compound is more suited for applications requiring hydrophilicity, such as dye intermediates .

Halogenated and Functionalized Derivatives

(a) 4-Fluoro-N-isopropylaniline (CAS 70441-63-3)

- Structure : Fluorine at the para position and isopropyl (-CH(CH₃)₂) group.

- Comparison : The electronegative fluorine atom deactivates the ring, reducing reactivity toward electrophiles. The isopropyl group adds steric bulk, contrasting with the smaller ethylthio group in this compound .

Comparative Data Table

Key Research Findings

- Reactivity : The ethylthio group in this compound enhances electron density at the aromatic ring, favoring electrophilic substitution reactions (e.g., nitration, halogenation) compared to nitro- or fluoro-substituted analogs .

- Solubility : Sulfur-containing derivatives like this compound exhibit higher solubility in organic solvents than hydroxylated analogs (e.g., N-(2-hydroxyethyl)aniline) .

- Applications: Thiophene- and sulfur-containing anilines are explored in sensor technologies due to sulfur’s coordination capacity, whereas alkyl-substituted derivatives are more common in agrochemical synthesis .

生物活性

2-(Ethylthio)aniline is a sulfur-containing aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula CHNS, is structurally characterized by an ethylthio group attached to the aniline moiety. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals, particularly in cancer treatment and other therapeutic areas.

This compound has distinct physical and chemical properties that influence its biological activity. It is a pale yellow liquid with a boiling point of approximately 200 °C. The presence of the ethylthio group enhances its lipophilicity, potentially affecting its interaction with biological membranes and targets.

Biological Activities

Research has identified several biological activities associated with this compound, including anticancer, antimicrobial, and antioxidant properties. Below are detailed findings from various studies:

Anticancer Activity

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. While specific studies focusing solely on this compound are scarce, related thioanilines have demonstrated significant antibacterial activity against various pathogens, suggesting that this compound may possess similar effects.

Antioxidant Activity

The antioxidant potential of thioanilines has been documented in several studies. Compounds with sulfur-containing groups can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant for preventing cellular damage in various diseases, including cancer.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with other anilines reveals that:

- The position of substituents on the aromatic ring significantly affects potency.

- The nature of the substituent (e.g., electron-donating vs. electron-withdrawing groups) plays a crucial role in modulating activity.

Case Studies

- Synthesis and Evaluation : A study synthesized various derivatives of thiazole-based compounds incorporating an ethylthio group. These derivatives exhibited promising anticancer activity against HepG2 and PC12 cell lines . The findings suggest that structural modifications can enhance biological activity.

- Zebrafish Model : In vivo studies using zebrafish embryos demonstrated that certain anilino derivatives significantly inhibited cell growth, indicating potential for further development as anticancer agents .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Ethylthio)aniline, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic aromatic substitution, where aniline reacts with ethylthiol in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). Key factors include:

- Temperature : Elevated temperatures (~80–100°C) enhance reaction rates but may promote side reactions like oxidation of the thiol group.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while protic solvents (e.g., ethanol) may reduce byproducts.

- Catalyst loading : Excess catalyst can lead to over-substitution or decomposition.

Yield optimization often requires iterative adjustment of these parameters .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its structural analogs?

- ¹H NMR : The ethylthio group (-SCH₂CH₃) produces a triplet (δ ~1.3 ppm for CH₃) and a quartet (δ ~2.9 ppm for SCH₂). This distinguishes it from methylthio (δ ~2.5 ppm, singlet) or isopropylthio analogs.

- IR : The C-S stretch appears at ~650–700 cm⁻¹, while N-H stretches (aniline) are observed at ~3300–3500 cm⁻¹.

- Mass Spectrometry : The molecular ion [M⁺] at m/z 153 (C₈H₁₁NS) and fragments like [M-SCH₂CH₃]⁺ (m/z 92) confirm the structure .

Q. What are the key reactivity patterns of this compound in substitution and oxidation reactions?

- Electrophilic substitution : The ethylthio group is ortho/para-directing, enabling nitration or halogenation at the 4-position.

- Oxidation : Controlled oxidation with H₂O₂ converts the thioether to sulfoxide (-SO-) or sulfone (-SO₂-), altering electronic properties for downstream applications.

- Reduction : Catalytic hydrogenation (H₂/Pd) reduces the aniline NH₂ group to NH, useful in prodrug synthesis .

Advanced Research Questions

Q. How does the ethylthio substituent influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

The ethylthio group enhances lipophilicity, improving membrane permeability. Its steric bulk and electron-donating nature modulate binding to hydrophobic pockets in enzymes like kinases. For example:

- Kinase inhibition : Analogous thioanilines (e.g., 2-(Isopropylthio)aniline) show IC₅₀ values of 15–30 µM for Protein Kinase A/B, suggesting competitive inhibition at the ATP-binding site. Similar assays for this compound would require comparative kinetic studies (e.g., Lineweaver-Burk plots) .

Q. What experimental strategies resolve contradictions in reported biological activity data for thioaniline derivatives?

Discrepancies in IC₅₀ or EC₅₀ values may arise from:

- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) can alter enzyme activity. Standardizing protocols (e.g., FDA guidelines) is critical.

- Compound purity : Trace oxidation products (e.g., sulfones) may confound results. Validate purity via HPLC (>95%) and characterize byproducts.

- Cell vs. enzyme assays : Cell-based assays account for membrane permeability and metabolism, unlike purified enzyme studies. Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence assays) .

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) analyze:

- Charge distribution : The ethylthio group donates electron density via resonance, activating the para position.

- Transition-state energies : Lower activation barriers for para-substitution vs. meta.

Experimental validation via competitive reactions (e.g., nitration) and product ratio analysis (HPLC) is recommended .

Q. What are the challenges in quantifying this compound’s stability under physiological conditions?

- Hydrolytic degradation : The C-S bond is susceptible to hydrolysis at extremes of pH. Monitor stability via accelerated aging studies (e.g., 40°C/75% RH) and LC-MS.

- Oxidative metabolism : Liver microsome assays (e.g., rat CYP450 isoforms) identify major metabolites, such as sulfoxides or hydroxylated derivatives.

- Photostability : UV-Vis exposure (ICH Q1B guidelines) assesses degradation pathways relevant to storage .

Q. Methodological Guidance

3.1 Designing a SAR study for this compound derivatives in kinase inhibition:

- Step 1 : Synthesize analogs with varying thioalkyl chains (methyl, propyl) and substituents (halogens, nitro).

- Step 2 : Screen against a kinase panel (e.g., PKA, PKB, MAPK) using fluorescence polarization assays.

- Step 3 : Correlate IC₅₀ with logP, steric parameters (Taft’s Es), and electronic effects (Hammett σ).

- Step 4 : Validate hits via X-ray crystallography of kinase-inhibitor complexes .

3.2 Best practices for handling this compound in aqueous environments:

- Buffering : Use phosphate buffer (pH 7.4) with chelating agents (EDTA) to prevent metal-catalyzed oxidation.

- Storage : Lyophilize in amber vials under argon to minimize light/oxygen exposure.

- Solubility enhancement : Employ cyclodextrins or PEG-based surfactants for in vitro assays .

属性

IUPAC Name |

2-ethylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFMPJRLJLBBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436139 | |

| Record name | 2-(Ethylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13920-91-7 | |

| Record name | 2-(Ethylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。